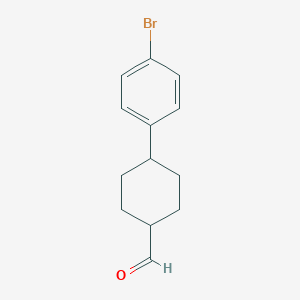

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde

Descripción general

Descripción

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde is an organic compound characterized by a cyclohexane ring substituted with a bromophenyl group and a formyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-cyclohexanecarboxaldehyde typically involves the following steps:

Bromination of Phenylcyclohexane: The starting material, phenylcyclohexane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 4-bromophenylcyclohexane.

Formylation: The brominated product is then subjected to formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride to introduce the formyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: Utilizing continuous flow reactors to achieve efficient bromination of phenylcyclohexane.

Catalytic Formylation: Employing high-throughput catalytic systems for the formylation step to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products

Oxidation: 4-(4-Bromophenyl)-cyclohexanecarboxylic acid.

Reduction: 4-(4-Bromophenyl)-cyclohexanemethanol.

Substitution: 4-(4-Methoxyphenyl)-cyclohexanecarboxaldehyde or 4-(4-Cyanophenyl)-cyclohexanecarboxaldehyde.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde has been investigated for its potential therapeutic effects. It serves as a precursor for synthesizing various biologically active compounds, including:

- Antimicrobial Agents: Studies have shown that derivatives of this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, modifications to the aldehyde group enhance its potency against resistant strains .

- Anti-inflammatory Drugs: The compound's structure allows it to act as an inhibitor of inflammatory pathways, making it a candidate for developing anti-inflammatory therapies .

Material Science

The compound is utilized in the development of advanced materials due to its unique chemical properties:

- Polymer Chemistry: It serves as a building block for synthesizing polymers with specific functional properties, such as enhanced thermal stability and mechanical strength.

- Dyes and Pigments: The bromine atom in its structure can enhance the lightfastness of dyes produced from this compound, making it valuable in textile applications .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is employed as an intermediate in various chemical reactions:

- Aldol Condensations: It can participate in aldol reactions to form larger carbon skeletons used in drug synthesis.

- Cross-Coupling Reactions: The compound can undergo cross-coupling reactions to create complex organic molecules, which are essential in pharmaceutical development .

Case Study 1: Antibacterial Derivatives

A study published in the Journal of Medicinal Chemistry explored the synthesis of hydrazone derivatives from this compound. The research highlighted that specific modifications significantly enhanced antibacterial activity against resistant bacterial strains, suggesting a promising avenue for new antibiotic development .

Case Study 2: Polymer Development

Research conducted at a leading polymer science institute demonstrated that incorporating this compound into polymer matrices improved their thermal properties. The findings indicated that polymers synthesized with this compound exhibited better heat resistance compared to traditional materials, paving the way for applications in high-temperature environments .

Mecanismo De Acción

The mechanism of action of 4-(4-Bromophenyl)-cyclohexanecarboxaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity to its target, while the formyl group can participate in hydrogen bonding or other interactions.

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-Fluorophenyl)-cyclohexanecarboxaldehyde

- 4-(4-Chlorophenyl)-cyclohexanecarboxaldehyde

- 4-(4-Methoxyphenyl)-cyclohexanecarboxaldehyde

Uniqueness

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.

Actividad Biológica

4-(4-Bromophenyl)-cyclohexanecarboxaldehyde (CAS No. 140922-86-7) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a bromophenyl group and an aldehyde functional group. Its molecular formula is C13H13BrO, with a molecular weight of approximately 265.15 g/mol. The presence of the bromine atom enhances its reactivity and potential biological activity compared to non-brominated analogs.

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies, revealing multiple mechanisms through which it may exert its effects:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It appears to disrupt bacterial cell membranes and inhibit essential metabolic pathways, leading to cell death.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells. Mechanistically, it is hypothesized to activate caspase pathways, which are crucial for programmed cell death .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in disease processes, such as kinases and phosphatases, which play roles in cancer progression and other pathologies.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antimicrobial Studies : A study assessing the antimicrobial efficacy of various brominated compounds found that this compound inhibited the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Line Testing : In vitro tests on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting its potential as a chemotherapeutic agent .

- Enzyme Activity Assays : Enzyme inhibition assays revealed that this compound effectively inhibited specific kinases involved in cellular signaling pathways related to cancer and inflammation. This inhibition was found to correlate with reduced cellular proliferation rates in treated cell lines .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-(4-bromophenyl)cyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO/c14-13-7-5-12(6-8-13)11-3-1-10(9-15)2-4-11/h5-11H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGCXIANOSUGIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598051 | |

| Record name | 4-(4-Bromophenyl)cyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140922-86-7 | |

| Record name | 4-(4-Bromophenyl)cyclohexane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.